molecular formula C20H17FN6O3S B13996126 4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride CAS No. 42447-69-8

4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride

Cat. No.: B13996126
CAS No.: 42447-69-8
M. Wt: 440.5 g/mol
InChI Key: BCKJKYZHYFOKTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride typically involves multi-step organic reactionsThe final step involves the sulfonylation of the intermediate compound to introduce the benzenesulfonyl fluoride moiety .

Industrial Production Methods

standard organic synthesis techniques, such as column chromatography and recrystallization, are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibiting cancer cell proliferation or reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and benzenesulfonyl fluoride analogs, such as:

Uniqueness

What sets 4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

42447-69-8

Molecular Formula

C20H17FN6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride

InChI

InChI=1S/C20H17FN6O3S/c21-31(29,30)15-7-4-12(5-8-15)6-9-16(28)25-14-3-1-2-13(10-14)19-26-17-18(22)23-11-24-20(17)27-19/h1-5,7-8,10-11H,6,9H2,(H,25,28)(H3,22,23,24,26,27)

InChI Key

BCKJKYZHYFOKTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)F)C3=NC4=NC=NC(=C4N3)N

Origin of Product

United States

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